molecular formula C22H19ClN4O2 B11188578 6-(4-chlorophenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-(4-chlorophenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11188578
M. Wt: 406.9 g/mol
InChI Key: YFHBNZGEOYAYIJ-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, substituted with chlorophenyl and methoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 6-(4-chlorophenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with quinazoline precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, including the use of automated synthesis equipment and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating diseases such as cancer and neurological disorders due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 6-(4-chlorophenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazoline derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C22H19ClN4O2

Molecular Weight

406.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C22H19ClN4O2/c1-29-17-8-4-14(5-9-17)21-20-18(26-22-24-12-25-27(21)22)10-15(11-19(20)28)13-2-6-16(23)7-3-13/h2-9,12,15,21H,10-11H2,1H3,(H,24,25,26)

InChI Key

YFHBNZGEOYAYIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=NC=NN25

Origin of Product

United States

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